(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Overview
Description
(Tetrahydrofuran-2-yl)methyl bicyclo[221]hept-5-ene-2-carboxylate is a complex organic compound with a unique structure that combines a tetrahydrofuran ring with a bicycloheptene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the following steps:
Formation of the bicyclo[2.2.1]hept-5-ene-2-carboxylate core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride.
Introduction of the tetrahydrofuran-2-yl)methyl group: This step involves the alkylation of the bicyclo[2.2.1]hept-5-ene-2-carboxylate with a tetrahydrofuran-2-yl)methyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the tetrahydrofuran ring, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Various substituted tetrahydrofuran derivatives
Scientific Research Applications
(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[2.2.1]hept-5-ene framework provides rigidity, while the tetrahydrofuran ring offers flexibility, allowing for specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Uniqueness
(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to the presence of the tetrahydrofuran ring, which imparts additional chemical reactivity and potential for diverse applications compared to its simpler analogs.
Properties
IUPAC Name |
oxolan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c14-13(16-8-11-2-1-5-15-11)12-7-9-3-4-10(12)6-9/h3-4,9-12H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCPWLMQVDVFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2CC3CC2C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657946 | |
Record name | (Oxolan-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64028-63-3 | |
Record name | (Oxolan-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.